methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thieno[3,2-d]pyrimidin derivative featuring a benzyl substituent at the 3-position, a 4-oxo group, and a methyl benzoate moiety linked via a sulfanyl acetamido bridge. The thieno[3,2-d]pyrimidin core is a fused bicyclic system that enhances structural rigidity and binding affinity to biological targets .
Properties
IUPAC Name |
methyl 4-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-22(29)16-7-9-17(10-8-16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJZKQKLVNQHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The compound is synthesized through three primary stages:
- Construction of the thieno[3,2-d]pyrimidin-4-one core
- Introduction of the sulfanyl acetamide linker
- Esterification and final coupling
Synthesis of 3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine-2-thiol
Starting Materials
- 2-Amino-4,5-dimethylthiophene-3-carboxylate (or analogous derivatives)
- Benzyl bromide (for N-alkylation)
- Thiourea (cyclization agent)
Procedure
- N-Benzylation :
- Cyclization :
- Treat the N-benzylated intermediate with thiourea in ethanol under reflux (12 hours).
- Acidify with HCl to precipitate 3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine-2-thiol.
- Key spectral data (from):
- IR (KBr) : 1675 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).
- ¹H NMR (DMSO-d₆) : δ 7.35–7.45 (m, 5H, benzyl), 6.90 (s, 1H, thiophene), 4.55 (s, 2H, CH₂).
Formation of the Sulfanyl Acetamide Linker
Reaction with Bromoacetyl Bromide
- React 3-benzyl-4-oxo-thienopyrimidine-2-thiol with bromoacetyl bromide in dichloromethane (DCM) and triethylamine (TEA) at 0°C.
- Stir for 2 hours to form 2-(bromoacetyl)sulfanyl-thienopyrimidinone .
- Yield : 78% (similar to methods in).
Coupling with Methyl 4-Aminobenzoate
Esterification and Final Product
Direct Esterification (Alternative Route)
- If using 4-aminobenzoic acid instead of its methyl ester:
Characterization of Final Product
Optimization and Challenges
Critical Parameters
- Temperature Control : Overheating during cyclization leads to decomposition (optimal: 80–90°C).
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates.
Side Reactions
Comparative Analysis of Methods
Industrial-Scale Considerations
- Cost Efficiency : Benzyl bromide and thiourea are low-cost reagents.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the thienopyrimidine class exhibit significant anticancer properties . The mechanisms through which these compounds exert their effects include:
- Inhibition of Key Enzymes : Thienopyrimidine derivatives have been shown to inhibit crucial enzymes such as thymidylate synthase and dihydrofolate reductase, which are vital for DNA synthesis and repair in cancer cells .
-
Cell Proliferation Inhibition : Studies demonstrate that these compounds can effectively reduce cell proliferation in various cancer cell lines. For instance:
These findings highlight the potential of methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate as a candidate for further development in cancer therapeutics.
Compound Cell Line IC50 (µM) Thienopyrimidine Derivative MCF7 (Breast Cancer) 0.46 Thienopyrimidine Derivative NCI-H460 (Lung Cancer) 0.39
Other Therapeutic Applications
Beyond its anticancer potential, this compound has shown promise in other therapeutic areas:
- Antiviral Activity : Similar thienopyrimidine derivatives have been explored for their antiviral properties against various viruses, including herpesviruses. This suggests potential applications in treating viral infections .
- Kinase Inhibition : Compounds from this class have been investigated as selective inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. This positions them as candidates for therapies targeting PI3K-related diseases .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thienopyrimidine derivatives in preclinical models:
- A study demonstrated that a related compound exhibited a tumor growth inhibition rate of 66% at a dosage of 60 mg/kg without significant toxicity .
- Another investigation revealed that thienopyrimidine derivatives showed activity against multiple cancer types, including breast and lung cancers, reinforcing their broad therapeutic potential .
Mechanism of Action
The mechanism of action of methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The thienopyrimidine core is known to inhibit certain enzymes, potentially disrupting cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 4-[[2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
This analog (ZINC2719742) shares the thieno[3,2-d]pyrimidin core and sulfanyl acetamido linkage but differs in substituents:
- 3-Position : A 4-methylphenyl group replaces the benzyl group.
- Ester Group: Ethyl benzoate replaces the methyl ester. These modifications influence lipophilicity and metabolic stability.
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic Acid
This compound features a pyridylpyrimidin core instead of thieno[3,2-d]pyrimidin. Key differences:
- Core Structure : The pyridylpyrimidin lacks the thiophene ring, reducing electron-richness and altering π-π stacking interactions.
- Functional Group : A free carboxylic acid replaces the ester, enhancing solubility but reducing cell membrane permeability .
Pyrazolo[3,4-d]pyrimidin-Chromene Hybrids
Example 53 from contains a pyrazolo[3,4-d]pyrimidin core fused to a chromene ring. Differences include:
- Core Heterocycle: Chromene introduces oxygen and aromaticity, diverging from the sulfur-based thieno[3,2-d]pyrimidin.
- Substituents : Fluorophenyl and sulfonamide groups enhance electronegativity and target selectivity, likely influencing kinase inhibition profiles .
Structural and Functional Implications
Impact of Substituents
- Benzyl vs. 4-Methylphenyl : The benzyl group in the target compound may enhance hydrophobic interactions in binding pockets, while 4-methylphenyl offers steric hindrance with minimal electronic effects .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters act as prodrugs, whereas carboxylic acids directly participate in ionic interactions, affecting target engagement .
Core Heterocycle Comparisons
- Thieno[3,2-d]pyrimidin vs.
- Thieno vs. Chromene Hybrids: Chromene’s oxygen atom may improve solubility but reduce aromatic stacking compared to thiophene .
Biological Activity
Methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is , and it exhibits various functional groups including an acetamido group and a benzoate moiety. These structural components are crucial for its biological interactions and activities.
Antiproliferative Activity
In Vitro Studies
Several studies have evaluated the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives, including this compound. For instance, a study reported that thieno[3,2-d]pyrimidine derivatives exhibited significant activity against various cancer cell lines. The most promising compounds showed IC50 values ranging from 0.55 μM to 1.68 μM against SU-DHL-6 and K562 cells, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | SU-DHL-6 | 0.55 |
| 12e | K562 | 1.68 |
Mechanism of Action
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, thieno[3,2-d]pyrimidine compounds have been shown to induce apoptosis in leukemia cell lines independent of cell cycle phases . This apoptotic effect is critical for their potential use in cancer therapy.
Antimicrobial Activity
In addition to cancer cell lines, some thieno[3,2-d]pyrimidine derivatives have demonstrated antimicrobial properties. Selective activity against fungi such as Cryptococcus neoformans has been observed . This suggests that the compound may also have applications in treating fungal infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Research indicates that modifications to the thieno[3,2-d]pyrimidine scaffold can significantly enhance its potency and selectivity against specific targets .
Case Studies
- Thieno[3,2-d]pyrimidine Derivatives : A series of thieno[3,2-d]pyrimidine compounds were synthesized and tested for their biological activities. The results indicated that specific substitutions on the pyrimidine ring could lead to increased antitumor efficacy .
- Cancer Cell Viability Studies : In a study focusing on ATR kinase inhibition using thieno[3,2-d]pyrimidine derivatives, various compounds were synthesized and evaluated for their ability to inhibit cancer cell growth . The findings highlighted the potential of these compounds as therapeutic agents in oncology.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate?
- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature (typically 60–80°C), solvent choice (e.g., ethanol or DMF), and catalyst concentration (e.g., triethylamine for amide coupling). Multi-step protocols often involve thioether formation via nucleophilic substitution, followed by amidation. Purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify functional groups (e.g., benzyl, thienopyrimidinone). High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% is typical for biological assays) .
Q. What are the primary functional groups influencing its reactivity?
- Answer : The thieno[3,2-d]pyrimidin-4-one core, benzyl substituent, and methyl ester group dominate reactivity. The sulfanylacetamido bridge is susceptible to oxidation (e.g., with KMnO₄) or nucleophilic substitution, enabling derivatization .
Advanced Research Questions
Q. How do reaction conditions impact the regioselectivity of sulfanyl group incorporation in thienopyrimidinone derivatives?
- Methodological Answer : Regioselectivity is influenced by solvent polarity and base strength. For example, polar aprotic solvents (e.g., DMF) with strong bases (e.g., K₂CO₃) favor substitution at the 2-position of the thienopyrimidinone ring. Computational studies (DFT) can predict electron-deficient sites for targeted modifications .
Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?
- Answer : Discrepancies often arise from variations in purification methods (e.g., chromatography vs. recrystallization) or solvent purity. Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., reaction time, stoichiometry). For instance, extending reaction time from 12h to 24h increased yields by 15% in related thienopyrimidinones .
Q. How does the benzyl substituent affect biological activity compared to alkyl or aryl analogs?
- Methodological Answer : The benzyl group enhances lipophilicity, improving membrane permeability. Comparative studies using analogs (e.g., 3-ethyl vs. 3-benzyl) show benzyl derivatives exhibit 2–3-fold higher IC₅₀ values in kinase inhibition assays. Molecular docking (e.g., AutoDock Vina) reveals stronger π-π stacking with hydrophobic enzyme pockets .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Answer : Stability studies show degradation at pH < 3 (ester hydrolysis) or > 10 (thioether oxidation). Thermal gravimetric analysis (TGA) indicates decomposition above 200°C. Storage at −20°C in inert atmospheres (N₂) is recommended for long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
